5,11-dioxa-2,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8-triene-4,6,10,12-tetrone is a complex organic compound notable for its unique molecular structure and potential applications in various scientific fields. This compound is classified as a bicyclic compound featuring both nitrogen and oxygen heteroatoms within its ring system. Its molecular formula is and it has a CAS number of 89-32-7. The compound's structure includes multiple carbonyl groups and a dioxatricyclo framework, which contributes to its reactivity and potential utility in synthetic chemistry.
The compound is sourced from various chemical suppliers and databases, including Sigma-Aldrich, MolPort, and PubChem. It falls under the category of dioxatriazine derivatives, which are known for their diverse chemical properties and biological activities. The classification of this compound can be further refined into subcategories based on its functional groups and structural characteristics.
The synthesis of 5,11-dioxa-2,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8-triene-4,6,10,12-tetrone can be achieved through several methods:
Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 5,11-dioxa-2,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8-triene-4,6,10,12-tetrone features:
The molecular weight of this compound is approximately 218.12 g/mol. The structural representation can be derived from its SMILES notation: O=C1OC(C=C(C=CC=C1C(=O)O)C(=O)O)C(=O)O
.
5,11-dioxa-2,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8-triene-4,6,10,12-tetrone can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield.
The mechanism by which 5,11-dioxa-2,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8-triene-4,6,10,12-tetrone exerts its chemical effects often involves:
Kinetic studies may provide insights into the rate constants associated with these transformations.
The compound exhibits notable stability under ambient conditions but may decompose upon exposure to strong acids or bases.
5,11-dioxa-2,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8-triene-4,6,10,12-tetrone has potential applications in:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1